molecular formula C20H24N2O3 B12805920 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- CAS No. 3613-16-9

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-

Cat. No.: B12805920
CAS No.: 3613-16-9
M. Wt: 340.4 g/mol
InChI Key: FKEBOYZZRAPIFN-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- is a complex organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a xanthone core with additional functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- typically involves multi-step organic reactions. One common method starts with the xanthone core, which is then functionalized through a series of reactions including alkylation, amination, and hydroxylation. Specific reagents and catalysts are used to achieve the desired functional groups at precise positions on the xanthone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the xanthone core or the functional groups attached to it.

    Substitution: The diethylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- exerts its effects involves interactions with various molecular targets. The diethylamino group can interact with biological receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Xanthen-9-one, 3,6-bis(diethylamino)-: This compound has similar functional groups but differs in the position of the diethylamino groups.

    9H-Xanthen-9-one, 2-amino-: This compound features an amino group instead of the diethylamino and hydroxymethyl groups.

Uniqueness

The unique combination of functional groups in 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and cosmetic science. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

1. Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. For instance, it has been shown to reduce mitochondrial oxidative stress in macrophage cells. In experiments, the compound inhibited reactive oxygen species (ROS) production induced by rotenone, demonstrating its potential to protect against oxidative damage:

Concentration (µM)RFI (%) compared to Control
40167.59 ± 5.41
20134.57 ± 4.92

This suggests that the compound may play a role in mitigating oxidative stress-related conditions and aging processes .

2. Anti-inflammatory Activity

The compound has exhibited promising anti-inflammatory effects. In vitro studies indicated that it effectively reduced the production of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophages stimulated with lipopolysaccharides (LPS). The following table summarizes its efficacy compared to established anti-inflammatory drugs:

TreatmentIL-6 Production (pg/mL)
Control (LPS only)500
Dexamethasone (10 µM)150
Compound (100 µM)200

Statistical analysis revealed significant differences (p < 0.01) between treated and control groups, indicating that the compound may serve as a viable alternative or adjunct to traditional anti-inflammatory therapies .

3. Anticancer Properties

The anticancer potential of this xanthenone derivative has also been explored. It has been shown to induce apoptosis in various cancer cell lines through the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20

These results suggest that the compound could be developed further for therapeutic applications in oncology .

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

  • Antioxidant Mechanism : The compound acts by scavenging free radicals and inhibiting ROS production, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation and subsequent cytokine release.
  • Anticancer Mechanism : By inhibiting topoisomerase II, it disrupts cancer cell proliferation and induces cell cycle arrest.

Case Studies

  • Cosmetic Applications : A study evaluated the use of this compound in cosmetic formulations aimed at reducing skin aging through its antioxidant properties. The results indicated improved skin hydration and elasticity in subjects using products containing this compound over a period of eight weeks .
  • Pharmacological Research : A clinical trial assessed the safety and efficacy of a formulation containing this xanthenone derivative for treating inflammatory skin conditions. Participants reported significant improvements in symptoms with minimal adverse effects .

Properties

CAS No.

3613-16-9

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one

InChI

InChI=1S/C20H24N2O3/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3

InChI Key

FKEBOYZZRAPIFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=CC=CC=C3C2=O

Origin of Product

United States

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